molecular formula C15H15NO5S B5533919 3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid

3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid

Cat. No. B5533919
M. Wt: 321.3 g/mol
InChI Key: SJISTPPJHYQHCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl and methoxy substituted benzoic acids often involves multi-step chemical reactions, starting from simpler benzoic acid derivatives or related compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate structurally related to our compound of interest, was achieved through methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% (Wang Yu, 2008). Such synthetic routes highlight the complexity and the specific reactions needed to introduce sulfonyl and methoxy groups onto the benzoic acid backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid has been elucidated through various spectroscopic techniques. For instance, Schiff base derivatives of benzenesulfonamide have been characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, and crystallography, revealing detailed insights into their molecular geometry and the presence of specific functional groups (M. Yıldız et al., 2010). Such analyses are crucial for confirming the successful synthesis and understanding the structural basis of the compound's reactivity and properties.

Chemical Reactions and Properties

Sulfonyl and methoxy substituted benzoic acids participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. The synthesis and reactivity of sulfenyl-substituted isocoumarins, for example, involve regioselective annulation reactions facilitated by FeCl3, indicating the reactive nature of such compounds and their potential for forming complex molecular architectures (Zhen Li et al., 2012).

Physical Properties Analysis

The physical properties of sulfonyl and methoxy substituted benzoic acids, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The detailed crystallographic study of Schiff base derivatives provides insights into their solid-state forms, which is important for understanding the material's characteristics and its potential applications (M. Yıldız et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid and related compounds, including acidity, reactivity towards nucleophiles or electrophiles, and potential for participating in further chemical transformations, are crucial for their applications in synthesis and material science. Studies on related compounds, such as the oxidation reactions of diamino and azidoindazoles, highlight the reactivity patterns that could be expected for 3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid (O. V. Dyablo et al., 2001).

Safety and Hazards

The safety and hazards associated with “3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-8-7-12(15(17)18)9-14(13)22(19,20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJISTPPJHYQHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfamoyl)-4-methoxybenzoic acid

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